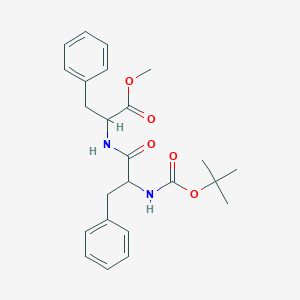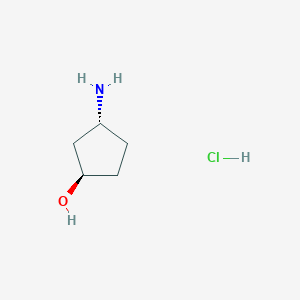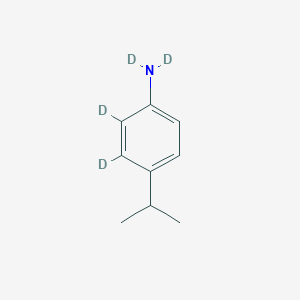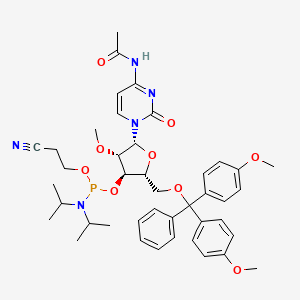![molecular formula C17H23N3O2S B1149112 (E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE CAS No. 121679-24-1](/img/structure/B1149112.png)
(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE is a chemical compound with a complex structure that includes an indole core, a piperidine ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core. Finally, the sulfonamide group is added through a sulfonation reaction, where a sulfonyl chloride reacts with the amine group on the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted indole or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for biological receptors, such as serotonin receptors, due to its indole core.
Medicine: Explored for its potential therapeutic effects, including its role as a receptor antagonist or agonist in neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core allows the compound to bind to serotonin receptors, potentially modulating neurotransmitter activity. The piperidine ring and sulfonamide group contribute to the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitroso-1H-indol-5-yl]ethane-1-sulfonamide
- N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride
- 4-(1-Methylpiperidin-4-yl)aniline
Uniqueness
(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the indole core, piperidine ring, and sulfonamide group provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,7,10-12,14,18-19H,5-6,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDLMUVBTJHSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C=CC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694703 |
Source


|
| Record name | N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121679-24-1 |
Source


|
| Record name | N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 4-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B1149044.png)

![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1149048.png)
![(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B1149050.png)
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)
